molecular formula C7H16N4O B1210660 Acetylagmatine CAS No. 3031-89-8

Acetylagmatine

Cat. No.: B1210660
CAS No.: 3031-89-8
M. Wt: 172.23 g/mol
InChI Key: JMACEDIUUMWDIC-UHFFFAOYSA-N
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Mechanism of Action

The exact mechanism of action is still being investigated for all of the potential indications of agmatine .

Safety and Hazards

According to the Safety Data Sheet, Acetylagmatine is not classified according to the Globally Harmonized System (GHS). It does not pose any specific hazards and no special measures are required for handling it .

Comparison with Similar Compounds

N-Acetylagmatine (acetate salt) is unique compared to other similar compounds due to its specific acetylation and modulatory actions. Similar compounds include:

N-Acetylagmatine (acetate salt) stands out due to its specific role in stimulating diamine oxidase activity and its potential physiological actions .

Properties

IUPAC Name

N-[4-(diaminomethylideneamino)butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O/c1-6(12)10-4-2-3-5-11-7(8)9/h2-5H2,1H3,(H,10,12)(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMACEDIUUMWDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331430
Record name Acetylagmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3031-89-8
Record name Acetylagmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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